esteri gallici

Galloyl esters are a class of organic compounds derived from gallic acid, characterized by the formation of an ester linkage between gallic acid units and various alcohol molecules. These esters exhibit diverse structural configurations depending on the specific alcohol used for esterification. Galloyl esters are widely recognized for their potent antioxidant properties, making them valuable in both pharmaceutical and food industries. Their strong free radical scavenging capacity helps protect against oxidative stress-related diseases. In cosmetics, galloyl esters contribute to skin care products by offering anti-aging benefits and enhancing the overall appearance of the skin through their protective qualities. Additionally, these compounds possess antimicrobial activities, making them suitable for formulations aimed at inhibiting harmful microorganisms. Due to their multifaceted biological actions, galloyl esters are extensively studied for their potential in managing inflammatory conditions and promoting health.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

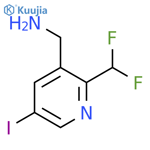

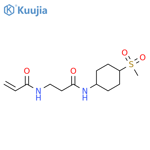

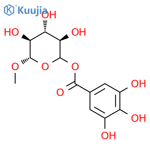

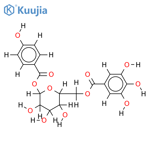

|

Dodecyl gallate | 1166-52-5 | C19H30O5 |

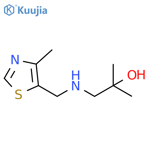

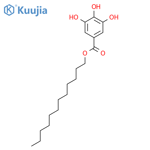

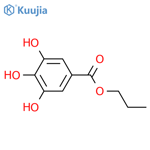

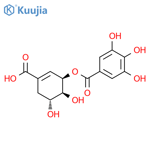

|

Propyl gallate | 121-79-9 | C10H12O5 |

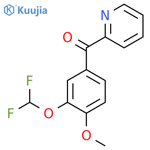

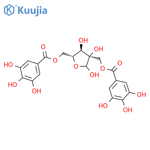

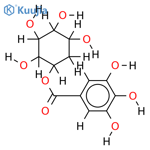

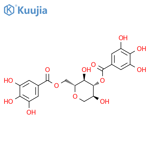

|

Hamamelitannin | 469-32-9 | C20H20O14 |

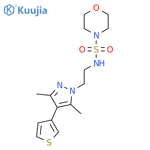

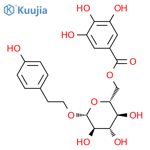

|

Glucogallin | 58511-73-2 | C13H16O10 |

|

Benzoic acid, 3,4,5-trihydroxy-, (1R,5R,6S)-3-carboxy-5,6-dihydroxy-2-cyclohexen-1-yl ester | 110082-91-2 | C14H14O9 |

|

1-O-galloyl-proto-quercitol | 110170-36-0 | C13H16O9 |

|

6"-O-galloylsalidroside | 83013-86-9 | C21H24O11 |

|

1-O-p-hydroxybenzoyl-6-O-galloyl-beta-D-glucoside | 124960-47-0 | C20H20O12 |

|

3,6-di-O-galloyl-1,5-anhydro-D-glucitol | 110534-37-7 | C20H20O13 |

|

1,2-Bis-O-(3,4,5-trihydroxybenzoyl)-scyllo-Quercitol | 86588-92-3 | C20H20O13 |

Letteratura correlata

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316

-

Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

Fornitori consigliati

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati